molecular formula C17H14N2O3 B11558557 Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate

Ethyl 4-[(2-oxoindolin-3-ylidene)amino]benzoate

Cat. No.: B11558557
M. Wt: 294.30 g/mol
InChI Key: RNDTZTWLCFIMFK-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE is a complex organic compound with a molecular formula of C17H14N2O3 This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE typically involves the condensation of ethyl 4-aminobenzoate with an indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors could also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

ETHYL 4-{[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)11-7-9-12(10-8-11)18-15-13-5-3-4-6-14(13)19-16(15)20/h3-10H,2H2,1H3,(H,18,19,20)

InChI Key

RNDTZTWLCFIMFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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